3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H15N3O6S and its molecular weight is 389.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step procedures. One common approach is starting with benzothiazole derivatives and introducing functional groups through electrophilic substitution reactions.
Industrial Production Methods: Industrial production often employs catalytic processes to optimize yields and reduce by-products. High-pressure and high-temperature reactions might be used to increase efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly targeting the amide and benzothiazole rings.
Reduction: It can also be reduced, particularly the nitro group, leading to various derivatives.
Substitution: The benzothiazole ring can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include KMnO4 and H2O2.
Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4.
Substitution: Nucleophiles and electrophiles under varied temperatures and solvent conditions.
Major Products Formed: Products vary based on reaction types, often yielding derivatives with altered electronic properties or different functional groups.
4. Scientific Research Applications: 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide is used in:
Chemistry: It's utilized in the synthesis of novel compounds and as a catalyst.
Biology: The compound's derivatives show promise in biochemical assays.
Medicine: Investigated for potential therapeutic applications, especially in oncology.
Industry: Applied in manufacturing processes due to its stability and reactivity.
5. Mechanism of Action: The compound's mechanism of action often involves interaction with molecular targets like enzymes and receptors. The benzothiazole moiety can interact with active sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Benzothiazole: Base structure, offering similar core reactivity.
Nitrobenzene derivatives: Share the nitro functionality, affecting reactivity.
Amides: Commonality in the amide bond, influencing interaction with biological targets.
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide is truly fascinating, holding an array of possibilities for further research and application. Anything specific you want to dig deeper into?
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-11-6-7-12(20(23)24)10-14(11)18-16(21)8-9-19-17(22)13-4-2-3-5-15(13)27(19,25)26/h2-7,10H,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIZUPOMRFLCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.